Bienvenue dans la boutique en ligne BenchChem!

M1/M2/M4 muscarinic agonist 1

Neuroscience Neuropsychopharmacology GPCR Signaling

Compound 42 is a potent, M4-preferring muscarinic agonist (EC50: M4=6.5, M1=26, M2=210 nM) with an 8-fold higher M4 potency and >17-fold larger M4/M2 selectivity window than xanomeline. This weak M2 partial agonism minimizes confounding peripheral cholinergic side effects, making it an ideal tool for dissecting M4-specific pathways in neuropsychiatric disorder research. Ideal for comparative SAR studies and in vivo behavioral models of psychosis.

Molecular Formula C10H18N2OS
Molecular Weight 214.33 g/mol
Cat. No. B1665618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1/M2/M4 muscarinic agonist 1
SynonymsAF267;  AF-267;  AF 267;  (±)-AF 267;  (±) AF 267;  (±)AF 267; 
Molecular FormulaC10H18N2OS
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2(S1)CCN(CC2)C
InChIInChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)
InChIKeyPHOZOHFUXHPOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M1/M2/M4 Muscarinic Agonist 1: A Potent and Selective mAChR M4/M1 Agonist for CNS Research


M1/M2/M4 muscarinic agonist 1 (Compound 42) is a potent, small-molecule agonist of the muscarinic acetylcholine receptors (mAChRs), specifically targeting the M4, M1, and M2 subtypes with EC50 values of 6.5, 26, and 210 nM, respectively [1]. This spirocyclic compound, identified from a novel series of selective M1/M4 agonists enabled by biocatalytic synthesis, exhibits a unique selectivity profile with a strong preference for the M4 receptor over the M2 subtype, which is critical for minimizing peripheral cholinergic side effects associated with non-selective muscarinic agonists like xanomeline [1]. It is a valuable research tool for investigating the therapeutic potential of M4/M1 receptor activation in neuropsychiatric disorders.

Why M1/M2/M4 Muscarinic Agonist 1 Cannot Be Replaced by Standard In-Class Alternatives


In-class compounds such as the non-selective agonist xanomeline or even close structural analogs like M1/M2/M4 muscarinic agonist 2 (Compound 43) and agonist 3 (Compound 45) cannot be simply interchanged with M1/M2/M4 muscarinic agonist 1 due to profound and quantifiable differences in receptor subtype selectivity and potency [1]. Xanomeline's development was limited by peripheral side effects from M2/M3 activation, a liability M1/M2/M4 muscarinic agonist 1 is designed to mitigate through its improved M4 selectivity profile [1]. Furthermore, even within the same spirocyclic series, minor structural modifications (e.g., fluorination in Compound 43 or 45) lead to distinct shifts in M2 agonist activity and overall potency, making it essential to select the precise compound for a given experimental design [1]. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation of M1/M2/M4 Muscarinic Agonist 1: Potency and Selectivity Data


Enhanced M4 Potency and Selectivity Compared to Clinical Reference Xanomeline

M1/M2/M4 muscarinic agonist 1 (Compound 42) demonstrates significantly higher potency at the therapeutically relevant M4 receptor and a far superior selectivity window against the side-effect-associated M2 receptor when compared to the clinical-stage agonist xanomeline [1]. Its M4 EC50 is 6.5 nM, which is 8-fold more potent than xanomeline's M4 EC50 of 52 nM [1][2]. Crucially, while xanomeline is a potent agonist at M2 (EC50 = 92.5 nM), Compound 42 exhibits weak partial agonist activity at this subtype, with an EC50 of 210 nM, resulting in a >32-fold functional selectivity window for M4 over M2 compared to xanomeline's mere 1.8-fold window [1][2].

Neuroscience Neuropsychopharmacology GPCR Signaling

Differentiated M2 Partial Agonism Profile vs. Closely Related Analog M1/M2/M4 Muscarinic Agonist 2

A direct comparison with its structural analog, M1/M2/M4 muscarinic agonist 2 (Compound 43), reveals a critical functional distinction. M1/M2/M4 muscarinic agonist 1 (Compound 42) is a weak partial agonist at the M2 receptor [1]. In contrast, Compound 43, which contains a 4-fluorine substitution on the phenyl ring, has its M2 partial agonist activity negated and is inactive against this receptor subtype [1]. While both compounds are potent M4 agonists, their functional activity at M2 diverges completely.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Quantitative Potency Differentiation from M1/M2/M4 Muscarinic Agonist 3 Across M1, M2, and M4 Subtypes

A direct comparison with M1/M2/M4 muscarinic agonist 3 (Compound 45) highlights distinct potency differences across the M1, M2, and M4 receptors. M1/M2/M4 muscarinic agonist 3 is a more potent agonist at M1 (EC50 = 3.2 nM) and M4 (EC50 = 1.7 nM) but has a similar M2 potency (EC50 = 32 nM) compared to M1/M2/M4 muscarinic agonist 1 (EC50s: M1 = 26 nM, M2 = 210 nM, M4 = 6.5 nM) [1]. This demonstrates that while Compound 45 is more potent overall, Compound 42 exhibits a more balanced potency profile, particularly with a larger window between M4 and M1 activation.

Medicinal Chemistry Receptor Pharmacology Drug Discovery

Recommended Applications for M1/M2/M4 Muscarinic Agonist 1 Based on Quantitative Evidence


Elucidating M4-Mediated Antipsychotic Mechanisms with Reduced M2 Interference

Based on its 8-fold higher M4 potency and >17-fold larger M4/M2 selectivity window compared to xanomeline [1], M1/M2/M4 muscarinic agonist 1 is an ideal tool for in vivo and ex vivo studies aimed at dissecting the role of M4 receptor activation in antipsychotic-like effects. Its weak M2 partial agonism minimizes the confounding peripheral cholinergic side effects that limit xanomeline's utility, allowing for a cleaner assessment of M4-specific pathways in behavioral models of psychosis [1].

Investigating the Functional Consequences of Weak M2 Partial Agonism in CNS Disorders

The direct evidence that M1/M2/M4 muscarinic agonist 1 acts as a weak partial agonist at M2, while its close analog (Compound 43) is M2-inactive [1], makes it a unique probe. Researchers can use it in comparative studies against Compound 43 to isolate and quantify the physiological or behavioral impact of residual M2 receptor activation in the context of M1/M4 agonism. This is critical for understanding the therapeutic window of M1/M4-preferring agonists.

Use in Structure-Activity Relationship (SAR) Studies for Selective M1/M4 Agonist Optimization

The detailed potency data (EC50 values) for M1/M2/M4 muscarinic agonist 1, alongside its analogs 2 and 3, provide a foundational dataset for SAR studies on the spirocyclic muscarinic agonist scaffold [1]. Its distinct profile serves as a benchmark for understanding how modifications to the amide and phenyl ring influence M1, M2, and M4 activity, guiding the rational design of next-generation compounds with improved selectivity and efficacy for CNS drug discovery programs.

In Vitro Pharmacological Profiling of mAChR Subtype Selectivity

With its well-defined EC50 values for M1 (26 nM), M2 (210 nM), and M4 (6.5 nM) receptors [1], M1/M2/M4 muscarinic agonist 1 is a valuable reference compound for establishing and validating in vitro functional assays (e.g., cAMP or calcium flux) using recombinant or native mAChR-expressing cell lines. It allows for the standardization of M4-preferring agonist activity and provides a comparator for profiling new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for M1/M2/M4 muscarinic agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.